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  • Product: [5-(2-Methoxyethoxy)piperidin-3-yl]methanol
  • CAS: 1803596-61-3

Core Science & Biosynthesis

Foundational

Toxicity and safety data sheet (SDS) for[5-(2-Methoxyethoxy)piperidin-3-yl]methanol

An In-Depth Technical Guide on the Toxicity and Safety of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol Executive Summary This technical guide provides a detailed toxicological and safety assessment of the novel chemical e...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Toxicity and Safety of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol

Executive Summary

This technical guide provides a detailed toxicological and safety assessment of the novel chemical entity, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol. It must be emphasized that, as of the date of this report, no specific toxicological studies or a formal Safety Data Sheet (SDS) are available for this compound in the public domain.[1] The information and recommendations herein are therefore a predictive assessment, meticulously constructed based on a structure-activity relationship (SAR) analysis of its constituent functional groups and a read-across approach from close structural analogs.

The core structure contains a piperidine ring, which is known to be corrosive and systemically toxic.[2][3] The parent compound, piperidin-3-ylmethanol, is classified as causing severe skin burns and eye damage.[4] Consequently, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol should be handled with extreme caution as a potentially corrosive and toxic substance. This guide outlines the predicted hazards, establishes stringent safe handling protocols, and proposes a standardized experimental workflow to formally characterize its toxicological profile in line with OECD guidelines.[5]

Chemical Identification and Physicochemical Properties

This section details the known identifiers and predicted properties of the target compound.

Table 1: Chemical Identity of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol

IdentifierValueSource
IUPAC Name [5-(2-methoxyethoxy)piperidin-3-yl]methanolPubChemLite[1]
Molecular Formula C₉H₁₉NO₃PubChemLite[1]
Molecular Weight 189.25 g/mol PubChemLite[1]
SMILES COCCOC1CC(CNC1)COPubChemLite[1]
InChI Key JKGAPZHSOXQNFY-UHFFFAOYSA-NPubChemLite[1]
Predicted XlogP -0.7PubChemLite[1]
Physical Form Predicted to be a liquid or low-melting solid at RTN/A

Predictive Toxicological Hazard Assessment

The toxicological profile is inferred by deconstructing the molecule into its primary structural motifs and comparing it to well-characterized analogs.

Structural Alerts and Read-Across Analysis

The molecule's structure presents several "structural alerts," which are molecular features known to be associated with specific toxicities.[6]

  • Piperidine Ring (Secondary Amine): The foundational piperidine heterocycle is a strong base and is associated with significant local and systemic toxicity.[7] Piperidine itself is classified as highly flammable, toxic if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3][8] Its basicity suggests a high potential for corrosivity, capable of causing severe tissue damage upon contact.

  • Primary Alcohol (-CH₂OH): The hydroxymethyl group offers a site for metabolic oxidation, potentially leading to the formation of aldehydes and carboxylic acids, which could have their own toxicological profiles.

  • Ether Linkage (-O-): Ether linkages are generally stable but can be metabolized. The specific methoxyethoxy side chain introduces glycol ether-like properties, a class of chemicals known for potential reproductive and developmental toxicity, although this specific linkage is not as well-studied as more common examples like 2-methoxyethanol.

  • Read-Across from Piperidin-3-ylmethanol (CAS 4606-65-9): This is the most direct structural analog without the 5-position substituent. According to aggregated data from the ECHA C&L Inventory, it is classified as Skin Corrosion 1B (H314) , meaning it causes severe skin burns and eye damage.[4] This provides a strong basis for predicting similar corrosive properties for our target molecule.

G cluster_target Target Compound cluster_analogs Structural Analogs & Moieties (Known Toxicity) Target [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (Toxicity Unknown) Piperidine Piperidine (Corrosive, Toxic) Target->Piperidine Contains Piperidine Core Piperidinemethanol Piperidin-3-ylmethanol (Causes severe skin burns) Target->Piperidinemethanol Direct Parent Structure GlycolEther Glycol Ether Moiety (Potential Reprotoxicity) Target->GlycolEther Contains Ether Moiety

Caption: Structural relationship between the target compound and its toxicologically relevant analogs.

Predicted Health Effects
  • Acute Toxicity (Oral, Dermal, Inhalation): Based on the piperidine core, the compound is predicted to be toxic by all routes of exposure.[3] Piperidine has an oral LD50 in rats of approximately 740 mg/kg bw and is classified as toxic upon dermal contact and inhalation.[7]

  • Skin Corrosion / Irritation: High probability of being corrosive. Both the piperidine core and the direct parent analog, piperidin-3-ylmethanol, cause severe skin burns.[4][7] The compound should be treated as a substance that can cause irreversible skin damage.

  • Serious Eye Damage / Irritation: High probability of causing serious, irreversible eye damage. Corrosive substances are assumed to cause severe eye damage.[2] Immediate and prolonged rinsing is critical upon any eye contact.

  • Respiratory/Skin Sensitization: There is insufficient data to predict sensitization potential.

  • Germ Cell Mutagenicity: The parent piperidine ring is not considered genotoxic based on available in vitro studies.[7] However, without specific testing, this cannot be ruled out.

  • Carcinogenicity: There is no data to suggest carcinogenicity from the structural components.

  • Reproductive Toxicity: The methoxyethoxy moiety is a structural alert for potential reproductive toxicity, a known hazard for some glycol ethers. This is a weaker prediction than the acute toxicity and corrosivity but warrants caution, especially for researchers of child-bearing potential.

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: Inhalation may cause respiratory tract irritation and CNS effects such as dizziness and headache, consistent with piperidine exposure.[7]

    • Repeated Exposure: Chronic exposure data is unavailable. Potential target organs would likely include the nervous system, liver, and kidneys, common targets for amine-containing compounds.

Predicted GHS Classification

Based on the predictive assessment, the following GHS classification should be provisionally adopted until empirical data is available.

Table 2: Predicted GHS Classification

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinGHS06 (Skull and Crossbones)
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledGHS06 (Skull and Crossbones)
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageGHS05 (Corrosion)
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageGHS05 (Corrosion)

Experimental Protocols: A Proposed Toxicity Testing Workflow

To definitively establish the safety profile of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol, a tiered testing strategy adhering to internationally recognized standards is required. The following workflow, based on OECD Guidelines, is recommended.[5]

Step-by-Step Methodologies

Tier 1: In Vitro and Physicochemical Analysis

  • Physicochemical Properties: Determine melting point, boiling point, water solubility, and partition coefficient (log P).

  • Skin Corrosion: Perform an in vitro skin corrosion test following OECD Test Guideline 431 (Reconstructed Human Epidermis Test). This avoids animal testing while providing data on corrosivity.

  • Eye Damage/Irritation: If the substance is determined to be corrosive in TG 431, it should be classified as causing serious eye damage (Category 1) without further testing.

  • Mutagenicity: Conduct a bacterial reverse mutation test (Ames Test ) following OECD Test Guideline 471 to assess for gene mutation potential.

Tier 2: In Vivo Acute Toxicity (if warranted)

  • Acute Oral Toxicity: If the compound is not found to be corrosive and further data is needed, conduct a study using the Acute Toxic Class Method (OECD Test Guideline 423 ).[9] This method uses a stepwise procedure to minimize animal usage while still allowing for GHS classification.

    • Procedure: Dose a single group of three female rats at a starting dose (e.g., 300 mg/kg).

    • Observation: Observe animals for 14 days for mortality and clinical signs of toxicity.

    • Stepwise Dosing: Based on the outcome, the next step may involve dosing three more animals at a lower or higher dose level until the classification criteria are met.

Tier 3: Repeated Dose and Reproductive Toxicity Screening (if warranted by use case)

  • Repeated Dose Toxicity: If the compound is intended for applications requiring chronic exposure, a 28-day repeated dose oral toxicity study (OECD Test Guideline 407 ) would be necessary.

  • Reproductive/Developmental Screening: Given the structural alert from the glycol ether moiety, a screening study like the OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) should be considered to identify potential adverse effects on reproductive function.

Caption: Recommended tiered workflow for toxicological testing of the target compound.

Safe Handling, Exposure Controls, and Emergency Procedures

Given the predicted high hazard, all handling must be conducted with stringent safety measures.

Table 3: Summary of Safety and Handling Procedures

ProcedureRecommendation
Engineering Controls - Work exclusively within a certified chemical fume hood. - Ensure a safety shower and eyewash station are immediately accessible.
Personal Protective Equipment (PPE) - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton). Double-gloving is recommended. - Eye Protection: Chemical splash goggles and a full-face shield. - Body Protection: Flame-retardant lab coat and chemical-resistant apron. - Respiratory: Use a respirator if there is a risk of inhalation (e.g., during a spill), with appropriate cartridges for organic vapors/amines.
Handling - Avoid all contact with skin, eyes, and clothing.[10] - Use non-sparking tools and ground all equipment to prevent static discharge.[3] - Keep away from heat, sparks, and open flames.[8] - Store in a tightly sealed container in a cool, dry, well-ventilated, corrosives-compatible cabinet.
First Aid: Skin Contact - Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. - Seek immediate medical attention.[2]
First Aid: Eye Contact - Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. - Seek immediate medical attention.[2]
First Aid: Inhalation - Move person to fresh air. If not breathing, give artificial respiration. - Seek immediate medical attention.
First Aid: Ingestion - Do NOT induce vomiting. Rinse mouth with water. - Seek immediate medical attention.[2]
Spill & Disposal - Evacuate the area. Wear full PPE. - Absorb spill with an inert, non-combustible material (e.g., vermiculite, sand). - Collect into a sealed, labeled container for hazardous waste disposal. - Do not allow to enter drains or waterways.[10] - Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

References

A complete list of sources cited within this document is provided below for verification and further reading.

This guide is intended for informational purposes for qualified scientific personnel and does not constitute a certified safety data sheet. All laboratory work should be conducted after a thorough, site-specific risk assessment.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Piperidine: Human health tier II assessment." February 5, 2016.
  • Organisation for Economic Co-operation and Development (OECD). "Guidelines for the Testing of Chemicals."
  • PubChemLite. "[5-(2-methoxyethoxy)piperidin-3-yl]methanol."
  • Chemical Abstracts Service. "Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol)." September 2, 2024.
  • Carl ROTH.
  • Zhang, L., et al. "In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts." PMC, 2017.
  • PENTA.
  • Organisation for Economic Co-operation and Development (OECD). "OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method." December 17, 2001.
  • 7-Safety.
  • Organisation for Economic Co-operation and Development (OECD). "OECD GUIDELINE FOR THE TESTING OF CHEMICALS: Combined Chronic Toxicity/Carcinogenicity Studies." September 7, 2009.
  • Fisher Scientific.
  • Organisation for Economic Co-operation and Development (OECD). "OECD GUIDELINE FOR THE TESTING OF CHEMICALS: Carcinogenicity Studies." September 7, 2009.
  • Instem. "Streamlining Toxicity Predictions with In Silico Profiling." December 12, 2024.
  • National Center for Biotechnology Information. "Piperidin-3-ylmethanol | C6H13NO | CID 107308." PubChem.
  • Shnayder, M., et al. "In Silico Prediction of Toxicological and Pharmacokinetic Characteristics of Medicinal Compounds." R Discovery, November 13, 2023.
  • European Chemicals Agency (ECHA).
  • ResearchGate. "In Silico Toxicological Protocols Optimization for the Prediction of Toxicity of Drugs | Request PDF."
  • Bin Raies, A., & Bajic, V. B. "In silico toxicology: computational methods for the prediction of chemical toxicity." KAUST Repository, 2016.
  • Cignarella, G., et al. "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity." PubMed, 1989.
  • Dopsaj, V., et al. "Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands.
  • European Chemicals Agency (ECHA). "ECHA CHEM."
  • European Chemicals Agency (ECHA). "Overview - [3-(propan-2-yl)piperidin-3-yl]methanol."
  • Galić, E., et al. "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." MDPI, May 4, 2024.
  • ResearchGate. "Toxicity effects of piperidine alkaloids | Download Table."
  • Kamarul Zaman, M. K., & Mohamad Azzeme, A. "Plant toxins: alkaloids and their toxicities." GSC Online Press, January 28, 2019.
  • UMassD Repository. "Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry."
  • Kowalczyk, E., et al.
  • NextSDS. "[1-benzyl-5-(hydroxymethyl)piperidin-3-yl]methanol."

Sources

Exploratory

Strategic Integration of[5-(2-Methoxyethoxy)piperidin-3-yl]methanol in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the shift toward molecules with higher fraction sp3 ( Fsp3​ ) character has necessitated the development of advanced, highly functionalized building blocks. [5-(2-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward molecules with higher fraction sp3 ( Fsp3​ ) character has necessitated the development of advanced, highly functionalized building blocks. [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3) represents a masterclass in rational building block design[1]. By integrating a basic piperidine core with a hydrogen-bonding hydroxymethyl group and a flexible, polar methoxyethoxy tail, this intermediate allows drug development professionals to simultaneously optimize target engagement, lower lipophilicity (LogP), and dramatically enhance aqueous solubility.

This whitepaper provides an in-depth technical guide on the structural rationale, synthetic integration, and physicochemical evaluation of[5-(2-Methoxyethoxy)piperidin-3-yl]methanol, serving as a blueprint for its application in multi-parameter optimization (MPO) campaigns.

Structural Rationale & Pharmacophore Analysis

The design of[5-(2-Methoxyethoxy)piperidin-3-yl]methanol is not arbitrary; every functional group serves a distinct physicochemical purpose. As a Senior Application Scientist, it is crucial to understand the causality behind these structural features when incorporating this moiety into a drug scaffold.

  • The Piperidine Core: Piperidines are among the most ubiquitous nitrogen heterocycles in FDA-approved drugs[2]. The basic secondary amine ( pKa​≈9−10 ) ensures the molecule is predominantly ionized at physiological pH, facilitating salt formation for oral formulation and participating in critical charge-charge or hydrogen-bond interactions within protein binding pockets.

  • The 3-Hydroxymethyl Motif: This group acts as both a synthetic handle (capable of being oxidized to an aldehyde/acid or utilized in etherification) and a potent hydrogen bond donor/acceptor. It allows the molecule to interact with solvent-exposed residues or ordered water molecules in the active site.

  • The 5-(2-Methoxyethoxy) Substituent: The inclusion of a PEG-like methoxyethoxy (MOEO) tail is a calculated strategy to overcome poor solubility driven by planar, aromatic-heavy scaffolds. The oxygen lone pairs increase hydration, while the flexible sp3 chain disrupts solid-state crystal packing, fundamentally lowering the melting point and enhancing thermodynamic solubility[3].

Pharmacophore Compound [5-(2-Methoxyethoxy) piperidin-3-yl]methanol Pip Piperidine Core (Basic Amine) Compound->Pip MeOH 3-Hydroxymethyl (H-Bond Donor/Acceptor) Compound->MeOH PEG 5-(2-Methoxyethoxy) (PEG-like Tail) Compound->PEG Prop1 Salt Formation & Target Engagement Pip->Prop1 Prop2 Synthetic Handle & Solvent Interaction MeOH->Prop2 Prop3 Solubility Enhancement & LogP Reduction PEG->Prop3

Fig 1: Pharmacophore deconstruction and physicochemical causality of the building block.

Physicochemical Property Modulation

To illustrate the impact of this specific building block, we must compare it against simpler piperidine analogs. The addition of the methoxyethoxy and hydroxymethyl groups significantly alters the Polar Surface Area (PSA) and lipophilicity, pushing the resulting API toward a more favorable Lipinski/Veber profile.

Table 1: Comparative Physicochemical Impact of Piperidine Substituents
Structural MotifMolecular Weight ( g/mol )Est. cLogPPolar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Benefit in MPO
Piperidine 85.150.8412.011Baseline basicity
Piperidin-3-ylmethanol 115.170.1232.322Improved target engagement
[5-(2-Methoxyethoxy)piperidin-3-yl]methanol 189.25-0.4561.524Maximized aqueous solubility

Data Interpretation: The transition from a naked piperidine to the fully functionalized [5-(2-Methoxyethoxy)piperidin-3-yl]methanol nearly quintuples the PSA and drives the cLogP into the negative domain. When appended to a highly lipophilic core (e.g., a kinase hinge-binding macrocycle), this building block acts as a "solubility parachute," preventing the final API from suffering from dissolution-rate-limited absorption.

Synthetic Workflows & Protocols

Integrating [5-(2-Methoxyethoxy)piperidin-3-yl]methanol into complex drug scaffolds typically occurs via the secondary amine. Two of the most robust, industry-standard methods are Reductive Amination and Buchwald-Hartwig Cross-Coupling .

Reductive Amination Workflow

Reductive amination is the premier method for alkylating piperidines due to its high chemoselectivity and avoidance of over-alkylation. The use of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) is preferred over Sodium Cyanoborohydride ( NaBH3​CN ) because it is less toxic, does not generate cyanide waste, and exhibits superior selectivity for iminium ions over unreacted aldehydes/ketones[4].

Workflow Start Aldehyde/Ketone Scaffold + Piperidine Building Block Imine Imine/Iminium Intermediate (pH 5-6, AcOH) Start->Imine Condensation Reduction Reduction via NaBH(OAc)3 (Selective over carbonyl) Imine->Reduction Hydride Transfer Workup Aqueous Workup (NaHCO3 quench) Reduction->Workup Quench excess reagent Product N-Alkylated Product (Purified API) Workup->Product Isolation

Fig 2: Self-validating reductive amination workflow for piperidine functionalization.

Standard Operating Procedure: Direct Reductive Amination

Causality Note: This protocol uses 1,2-dichloroethane (DCE) or THF. Acetic acid (AcOH) is added to ensure the pH remains between 5-6, which is the optimal window for iminium ion formation without protonating the amine to the point of unreactivity.

  • Preparation: In an oven-dried flask under N2​ , dissolve the target aldehyde/ketone scaffold (1.0 equiv) and [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (1.05 equiv) in anhydrous DCE (0.2 M concentration).

  • Acid Catalysis: Add glacial Acetic Acid (1.0 equiv). Why? The weak acid catalyzes the condensation to the iminium ion, which is critical for sterically hindered or electronically deactivated scaffolds[4].

  • Reduction: Stir the mixture at room temperature for 30 minutes to allow iminium formation. Then, add NaBH(OAc)3​ (1.4 to 1.5 equiv) in a single portion.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The mass of the intermediate iminium ion should disappear, replaced by the [M+H]+ of the product.

  • Quench & Workup: Once complete (typically 2-12 hours), quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ~8. Why? This neutralizes the acetic acid and destroys excess hydride, ensuring the basic piperidine product partitions into the organic layer.

  • Extraction: Extract with Dichloromethane (3x). Dry the combined organics over Na2​SO4​ , filter, and concentrate in vacuo.

Buchwald-Hartwig N-Arylation

When appending the piperidine to an aromatic or heteroaromatic ring (e.g., a pyrimidine or indazole core), Buchwald-Hartwig amination is utilized. High-throughput experimentation has shown that utilizing alkoxide bases (like NaOtBu ) in combination with specific carbene or phosphine palladium precatalysts prevents base-dependent decomposition pathways often seen with complex heterocyclic electrophiles[5].

Experimental Validation: Self-Validating Assays

To prove the efficacy of incorporating [5-(2-Methoxyethoxy)piperidin-3-yl]methanol, the resulting API must be subjected to rigorous physicochemical validation. The most critical assay for this specific building block is the Kinetic Solubility Assay .

Protocol: High-Throughput Turbidimetric Kinetic Solubility

Causality Note: Kinetic solubility measures the precipitation point of a compound pre-dissolved in DMSO when introduced to an aqueous buffer. We use turbidimetry (measuring absorbance at 620 nm) because most drug-like molecules do not absorb light at this high wavelength; thus, any detected absorbance is purely due to light scattering from precipitated particles.

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized API in 100% DMSO.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the DMSO stock (e.g., 10 mM down to 0.1 mM).

  • Aqueous Spike: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well reading plate. Add 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well. (Final DMSO concentration = 2%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking. Why? This allows the system to reach a pseudo-equilibrium state, ensuring any supersaturated micro-precipitates have time to aggregate into detectable particles.

  • Measurement (Self-Validation): Read the absorbance at 620 nm using a microplate reader.

    • Control: Include a well with 2% DMSO in PBS (Blank) and a known highly soluble reference standard (e.g., Propranolol).

  • Data Analysis: Plot Absorbance vs. Concentration. The kinetic solubility limit is defined as the highest concentration where the absorbance remains equal to the blank. An effective integration of the methoxyethoxy-piperidine building block should yield kinetic solubilities >100μM .

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: ACS Medicinal Chemistry Letters (NIH / ACS Publications) URL:[Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides Source: Organic Process Research & Development (Thieme Connect / ACS) URL:[Link]

  • [5-(2-methoxyethoxy)piperidin-3-yl]methanol Compound Database Entry Source: Bio-Fount / Sigma-Aldrich Catalog URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for [5-(2-Methoxyethoxy)piperidin-3-yl]methanol

An Application Note on the Multi-Step Synthesis of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of [5-(2-Methoxyethoxy)piper...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Multi-Step Synthesis of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. The synthetic strategy is built upon fundamental organic chemistry principles, commencing from a commercially available pyridine precursor. The key transformations include a Williamson ether synthesis to introduce the methoxyethoxy side chain, catalytic hydrogenation for the saturation of the aromatic ring, and subsequent chemoselective reductions. This document offers detailed procedural instructions, explains the rationale behind the choice of reagents and conditions, and includes protocols for purification and characterization, ensuring scientific integrity and reproducibility for professionals in the field.

Introduction

Substituted piperidines are privileged scaffolds in modern pharmacology, forming the core structure of numerous approved drugs and clinical candidates. The hydroxymethyl group, in particular, can serve as a crucial pharmacophore or a handle for further derivatization, often improving the pharmacokinetic properties of a lead compound[1]. The target molecule, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol, combines this feature with an ether side-chain that can modulate solubility and cell permeability.

This guide details a robust and logical synthetic route designed for laboratory-scale preparation. The strategy was developed by assembling a sequence of high-yielding and well-documented reactions, ensuring a reliable pathway from accessible starting materials to the final product.

Overall Synthetic Scheme

The synthesis is accomplished in a five-step sequence starting from methyl 5-hydroxypyridine-3-carboxylate. The pathway involves etherification, ring reduction, nitrogen protection, ester reduction, and final deprotection.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Pyridine Reduction cluster_2 Step 3: N-Protection cluster_3 Step 4: Ester Reduction cluster_4 Step 5: Deprotection A Methyl 5-hydroxypyridine- 3-carboxylate B Methyl 5-(2-methoxyethoxy)pyridine- 3-carboxylate A->B 1) NaH, DMF 2) 2-Methoxyethyl bromide C Methyl 5-(2-methoxyethoxy)piperidine- 3-carboxylate B->C H₂, Rh/C, AcOH D N-Boc-protected piperidine ester C->D (Boc)₂O, Et₃N, DCM E N-Boc-[5-(2-methoxyethoxy)piperidin- 3-yl]methanol D->E LiAlH₄, THF F [5-(2-Methoxyethoxy)piperidin- 3-yl]methanol (Final Product) E->F TFA, DCM

Figure 1: Overall synthetic workflow from starting material to the final product.

Materials and Reagents

ReagentSupplierPurityNotes
Methyl 5-hydroxypyridine-3-carboxylateSigma-Aldrich≥97%Starting Material
Sodium hydride (NaH), 60% dispersion in oilSigma-Aldrich60%Strong, non-nucleophilic base
2-Methoxyethyl bromideSigma-Aldrich98%Alkylating agent
Rhodium on carbon (Rh/C)Sigma-Aldrich5%Hydrogenation catalyst
Di-tert-butyl dicarbonate ((Boc)₂O)Sigma-Aldrich97%Protecting group reagent
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich≥95%Potent reducing agent
Trifluoroacetic acid (TFA)Sigma-Aldrich≥99%Deprotection reagent
Dimethylformamide (DMF)Sigma-AldrichAnhydrousSolvent for ether synthesis
Tetrahydrofuran (THF)Sigma-AldrichAnhydrousSolvent for reduction
Dichloromethane (DCM)Fisher ScientificACS GradeSolvent for protection/deprotection
Triethylamine (Et₃N)Sigma-Aldrich≥99%Base for N-protection
Acetic Acid (AcOH)Fisher ScientificGlacialSolvent/co-catalyst for hydrogenation

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-(2-methoxyethoxy)pyridine-3-carboxylate

Principle: This step employs the Williamson ether synthesis, a reliable Sₙ2 reaction for forming ethers.[2][3] Sodium hydride, a strong base, deprotonates the phenolic hydroxyl group to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from 2-methoxyethyl bromide.[4][5] Anhydrous DMF is used as a polar aprotic solvent to facilitate the Sₙ2 mechanism.

Williamson_Ether_Synthesis cluster_sn2 Sₙ2 Attack PyridineOH Pyridine-OH Alkoxide Pyridine-O⁻Na⁺ PyridineOH->Alkoxide Deprotonation NaH NaH NaH->Alkoxide AlkylHalide Br-CH₂CH₂OCH₃ Product Pyridine-O-CH₂CH₂OCH₃ AlkylHalide->Product Alkoxide->Product Nucleophilic Attack NaBr NaBr

Figure 2: Mechanism of the Williamson ether synthesis.

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of methyl 5-hydroxypyridine-3-carboxylate (1.0 eq) in anhydrous DMF at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt may be observed.

  • Cool the reaction mixture back to 0 °C and add 2-methoxyethyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully by slowly adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Step 2: Synthesis of Methyl 5-(2-methoxyethoxy)piperidine-3-carboxylate

Principle: The aromatic pyridine ring is reduced to a saturated piperidine ring via catalytic hydrogenation.[6] Rhodium on carbon is an effective catalyst for this transformation, which often requires acidic conditions (glacial acetic acid) to facilitate the reduction of the heteroaromatic ring.

Procedure:

  • In a high-pressure hydrogenation vessel (Parr shaker), dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.

  • Carefully add 5% Rhodium on Carbon (5 mol %) to the solution under an inert atmosphere.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (approx. 200-500 psi).

  • Heat the reaction to 50-60 °C and shake for 24-48 hours.

  • After the reaction is complete (monitored by LC-MS or ¹H NMR), cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo. The product is often obtained as an acetate salt and can be used directly in the next step after basification or purification.

Step 3: Synthesis of N-Boc-protected Piperidine Ester

Principle: The secondary amine of the piperidine ring is nucleophilic and can interfere with the subsequent reduction step. It is therefore protected with a tert-butyloxycarbonyl (Boc) group. This reaction is typically performed under basic conditions to neutralize the HCl generated.

Procedure:

  • Dissolve the piperidine from Step 2 (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 2.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which is often pure enough for the next step.

Step 4: Synthesis of N-Boc-[5-(2-methoxyethoxy)piperidin-3-yl]methanol

Principle: The ester functional group is reduced to a primary alcohol using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.[7] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Procedure:

  • In a flame-dried flask under argon, suspend LiAlH₄ (2.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of the N-Boc protected ester from Step 3 (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C.

  • Quench the reaction sequentially and very carefully by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography if necessary.

Step 5: Synthesis of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol

Principle: The final step is the removal of the N-Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method for this deprotection, yielding the final product as a TFA salt.

Procedure:

  • Dissolve the N-Boc protected alcohol from Step 4 (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the solution to warm to room temperature and stir for 2-3 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the solvent under reduced pressure.

  • To obtain the free base, dissolve the residue in a minimal amount of water, basify with a strong base (e.g., 2M NaOH) to pH > 12, and extract with DCM or a DCM/isopropanol mixture.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol.

Characterization

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthetic route described in this application note provides a reliable and scalable method for producing [5-(2-Methoxyethoxy)piperidin-3-yl]methanol. By leveraging fundamental and well-understood organic reactions, this protocol offers a clear and logical pathway for researchers in the field of synthetic and medicinal chemistry. Careful execution and monitoring of each step are crucial for achieving high yields and purity.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. [Link]

  • Google Patents. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • PMC. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]

  • DTIC. Piperidine Synthesis. [Link]

Sources

Application

Application Note: Strategic Integration of[5-(2-Methoxyethoxy)piperidin-3-yl]methanol in Drug Discovery

Introduction & Scientific Rationale Modern drug discovery has increasingly shifted away from flat, heavily aromatic screening libraries toward structurally complex, saturated molecules. This paradigm shift is driven by t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Modern drug discovery has increasingly shifted away from flat, heavily aromatic screening libraries toward structurally complex, saturated molecules. This paradigm shift is driven by the "Escape from Flatland" theory, which posits that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp³ hybridized carbons ( Fsp3​ )—significantly improves their probability of clinical success [1]. Higher Fsp3​ values correlate directly with enhanced aqueous solubility, reduced off-target promiscuity, and improved pharmacokinetic (PK) profiles [2].

Within this context, piperidine derivatives are recognized as "privileged structures," forming the cornerstone of over 70 commercialized, FDA-approved drugs [3]. [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3) represents a premium, highly functionalized building block designed specifically for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).

This specific molecule offers three distinct advantages:

  • 100% Fsp3​ Character: With all 9 carbons being sp³ hybridized, incorporating this fragment dramatically increases the overall saturation of a lead compound.

  • Built-in Solubilizing Motif: The C5-(2-methoxyethoxy) group acts as a mini-PEG chain. It provides a flexible, polar vector that can occupy solvent-exposed regions of a target protein's binding pocket, enhancing aqueous solubility without paying a high entropic penalty upon binding.

  • Orthogonal Functionalization Vectors: The secondary amine (N1) and primary alcohol (C3) allow for divergent, regioselective synthetic modifications.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its impact on the final drug candidate's Lipinski parameters.

PropertyValueCausality / Drug Design Implication
Chemical Name [5-(2-Methoxyethoxy)piperidin-3-yl]methanol-
CAS Number 1803596-61-3-
Molecular Formula C₉H₁₉NO₃-
Molecular Weight 189.25 g/mol Low MW leaves ample room for core attachment (<500 Da limit).
Fsp3​ 1.00 (9/9 carbons)Maximizes 3D spatial complexity; reduces flatland attrition [1].
H-Bond Donors 2 (Amine -NH, Alcohol -OH)Facilitates strong directional interactions with target residues.
H-Bond Acceptors 4 (N, 3x O)Enhances aqueous solubility and modulates LogP.
Stereocenters 2 (C3, C5)Provides stereochemical diversity for fine-tuning target affinity [2].

Strategic Functionalization Vectors

To effectively utilize [5-(2-Methoxyethoxy)piperidin-3-yl]methanol, medicinal chemists must exploit its orthogonal reactivity:

  • Vector 1: N1 Secondary Amine (Core Attachment) The piperidine nitrogen is a highly nucleophilic center. It is typically utilized as the primary attachment point to the main pharmacophore core via SN​Ar reactions (with heteroaryl halides), reductive amination (with aldehydes/ketones), or amidation (with carboxylic acids).

  • Vector 2: C3-Hydroxymethyl (Peripheral Extension) The primary alcohol at the C3 position serves as a versatile handle for peripheral functionalization. It can be oxidized to an aldehyde or carboxylic acid for further coupling, or converted into a leaving group (e.g., mesylate) to facilitate nucleophilic substitution, allowing for the extension of the molecule into adjacent binding pockets.

  • Vector 3: C5-Methoxyethoxy (Solubility Modulator) Unlike vectors 1 and 2, this ether linkage is generally kept intact during synthesis. Its primary role is to shield lipophilic cores from solvent, modulate the overall LogD, and improve metabolic stability by avoiding the rapid Phase I oxidation often seen with unsubstituted alkyl chains.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific reagents chosen to maximize yield while preserving the integrity of the sp³-rich core.

Protocol A: N-Amidation (Pharmacophore Core Attachment)

Objective: Couple the piperidine N1 to a heteroaryl carboxylic acid core without epimerizing the C3/C5 stereocenters.

  • Preparation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: DMF ensures complete solubilization of polar intermediates.

  • Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes. Causality: HATU is selected over EDC/HOBt for its superior efficiency in forming sterically hindered amides, while DIPEA acts as a non-nucleophilic base that prevents unwanted side reactions.

  • Coupling: Add[5-(2-Methoxyethoxy)piperidin-3-yl]methanol (1.1 equiv) to the activated ester solution. Stir at room temperature for 4–6 hours.

  • Reaction Monitoring: Monitor via LC-MS. The reaction is complete when the mass of the activated ester is fully consumed.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ , water, and brine. Causality: The basic wash removes excess HATU byproducts and unreacted carboxylic acid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: C3-Hydroxymethyl Activation (Mesylation for Substitution)

Objective: Convert the C3 primary alcohol into a reactive mesylate leaving group for subsequent nucleophilic attack, while the N1 position is protected (e.g., as a Boc-carbamate).

  • Preparation: Dissolve the N-Boc protected [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Base Addition: Add Triethylamine (TEA, 2.0 equiv). Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the deprotection of the acid-sensitive N-Boc group.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.5 equiv) over 10 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Quenching & Workup: Quench the reaction with ice water. Extract with DCM. Wash the organic layer with cold 0.1 M HCl, followed by brine. Causality: The mild acidic wash removes residual TEA without cleaving the Boc group.

  • Storage: Concentrate the organic layer in vacuo. The resulting mesylate is highly reactive and should be used immediately in the next step (e.g., reaction with a primary amine or thiol) to avoid degradation.

Synthetic Workflow & Drug Design Logic

The following diagram illustrates the strategic divergence and drug design logic when utilizing this specific building block.

G BB [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (Core Building Block) N_Funct N1 Functionalization (Amidation / SNAr) BB->N_Funct Vector 1 O_Funct C3-OH Functionalization (Oxidation / Substitution) BB->O_Funct Vector 2 Sol_Motif C5-Methoxyethoxy (Intrinsic Solubilizing Motif) BB->Sol_Motif Vector 3 Drug_Core Lead Optimization (Fsp3 Enrichment & 3D Complexity) N_Funct->Drug_Core O_Funct->Drug_Core Sol_Motif->Drug_Core Outcome Improved PK/PD Profile (High Solubility, Low Promiscuity) Drug_Core->Outcome Clinical Success Predictor

Workflow logic for integrating [5-(2-Methoxyethoxy)piperidin-3-yl]methanol into drug discovery.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at:[Link]

  • Kombo, D. C., et al. (2013). "3D molecular descriptors important for clinical success." Journal of Chemical Information and Modeling (PubMed). Available at:[Link]

Method

Application Note: Chemoselective C–N Cross-Coupling Strategies for [5-(2-Methoxyethoxy)piperidin-3-yl]methanol

Executive Summary [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3)[1] is a highly functionalized, sp³-rich building block increasingly utilized in modern drug discovery. Its incorporation into molecular sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3)[1] is a highly functionalized, sp³-rich building block increasingly utilized in modern drug discovery. Its incorporation into molecular scaffolds is designed to improve aqueous solubility, reduce lipophilicity (LogD), and modulate pharmacokinetic (PK) profiles.

However, the molecule presents a distinct chemoselectivity challenge: it contains a secondary amine (piperidine ring), a primary alcohol, and an ether linkage. This application note provides a field-proven, self-validating protocol for the chemoselective N-arylation (Buchwald-Hartwig cross-coupling) of this scaffold, ensuring high yields of the C–N coupled product without the need for transient protection of the primary alcohol.

Structural Analysis & Reactivity Profile

Understanding the intrinsic reactivity of[5-(2-Methoxyethoxy)piperidin-3-yl]methanol is critical for designing a successful coupling strategy:

  • Secondary Amine (N1): This is the target site for C–N coupling. Due to the steric hindrance imparted by the adjacent ring substitutions (at C3 and C5), highly active, bulky dialkylbiarylphosphine ligands are required to facilitate oxidative addition and prevent off-cycle β-hydride elimination.

  • Primary Alcohol (C3-OH): A potential competing nucleophile for C–O arylation. By exploiting the differential pKa between the amine and the alcohol, strict N-selectivity can be achieved using mild, insoluble inorganic bases.

  • 2-Methoxyethoxy Group (C5): While stable under standard cross-coupling conditions, this moiety significantly increases the hydrophilicity and chelating potential of the molecule. This necessitates specialized workup procedures to prevent product loss in the aqueous phase and to successfully decouple trace palladium.

Mechanistic Causality: Ligand and Base Selection

To achieve >95% chemoselectivity for the piperidine nitrogen over the primary alcohol, the catalytic system must be precisely tuned. The logic behind the experimental choices is as follows:

  • Ligand Selection (RuPhos or BrettPhos): Secondary alkylamines couple most efficiently using bulky dialkylbiarylphosphine ligands like RuPhos or BrettPhos[2]. These ligands possess a sterically demanding biaryl framework that accelerates the rate-limiting reductive elimination step, a critical requirement to outcompete potential side reactions and overcome the steric bulk of the substituted piperidine[3].

  • Base Selection (Cs₂CO₃): The choice of base dictates chemoselectivity. Strong bases like NaOtBu can deprotonate the primary alcohol, leading to unwanted O-arylation. Using a weaker, heterogeneous base like Cs₂CO₃ ensures that only the more nucleophilic nitrogen participates in the catalytic cycle, leaving the hydroxyl group intact[4].

  • Solvent (1,4-Dioxane): Given the high polarity of the substrate, 1,4-dioxane offers the optimal balance of substrate solubility and a sufficient boiling point (101 °C) for the required thermal activation.

Quantitative Data: Catalyst & Conditions Screening

The following table summarizes the optimization landscape for coupling [5-(2-Methoxyethoxy)piperidin-3-yl]methanol with a model electron-neutral aryl bromide.

Catalyst SystemBaseSolventTemp (°C)N-Arylation Yield (%)O-Arylation Yield (%)Causality / Observation
Pd₂(dba)₃ / RuPhos Cs₂CO₃ 1,4-Dioxane 100 92% < 1% Optimal balance of reactivity and N-selectivity.
Pd₂(dba)₃ / BrettPhosK₃PO₄t-Amyl Alcohol10088%< 1%Excellent alternative; slightly lower solubility.
Pd(OAc)₂ / XPhosNaOtBuToluene9045%15%Base too strong; causes O-arylation and degradation.
Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane10030%< 1%Reductive elimination too slow; high Pd black precipitation.

Experimental Protocol: Chemoselective Buchwald-Hartwig Amination

Self-Validating Design: This protocol includes specific in-process controls (IPC) and a specialized Pd-scavenging workup to address the chelating nature of the highly polar product.

Materials:
  • [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (1.0 equiv, 1.0 mmol)

  • Aryl Halide (Aryl bromide or chloride) (1.05 equiv, 1.05 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • RuPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (anhydrous, degassed) (10 mL)

Step-by-Step Methodology:
  • Catalyst Pre-activation (Glovebox or Schlenk line): In an oven-dried reaction vial equipped with a magnetic stir bar, charge Pd₂(dba)₃ and RuPhos. Add 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until a deep red/orange solution forms. Insight: This pre-activation ensures the complete formation of the active L₁Pd(0) species before substrate introduction.

  • Substrate Addition: To the active catalyst solution, add the aryl halide, followed by[5-(2-Methoxyethoxy)piperidin-3-yl]methanol.

  • Base Addition: Add finely milled Cs₂CO₃. Insight: Finely milled base increases the surface area, which is critical for the heterogeneous deprotonation step in dioxane.

  • Reaction Execution: Seal the vial under an argon atmosphere. Heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block for 8–12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The mass of the desired N-aryl product should be the dominant peak. The absence of the M+Ar mass (O-arylation) confirms chemoselectivity.

  • Workup & Pd Scavenging: Cool to room temperature. Dilute with EtOAc (10 mL). Add a palladium scavenger resin (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir for 2 hours at 40 °C. Insight: The polar methoxyethoxy and hydroxyl groups strongly chelate trace palladium. Scavenging before aqueous workup prevents the formation of intractable emulsions.

  • Filtration and Purification: Filter the mixture through a pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure. Purify via flash chromatography using a polar gradient (e.g., DCM to 10% MeOH in DCM).

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing the chemoselective coordination of the secondary amine over the primary alcohol.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Aryl Halide Coord Amine Coordination (Strict N-Selectivity) OxAdd->Coord + Piperidine Derivative (Alcohol remains unreacted) Deprot Deprotonation (Cs2CO3) Coord->Deprot RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim - CsX, - CsHCO3 RedElim->Pd0 Release N-Aryl Product

Figure 1: Chemoselective Buchwald-Hartwig catalytic cycle highlighting strict N-coordination.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Ruiz-Castillo, P., & Buchwald, S. L. (2016). Chemical Reviews, 116(19), 12564–12649. URL:[Link][4]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Journal of the American Chemical Society, 145(6), 3323-3329. URL:[Link][5]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Cernak, T., et al. (2022). Medicinal Chemistry Research. URL:[Link][2]

Sources

Application

Strategic Functionalization of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol: A Guide for Researchers

Introduction: Unlocking the Potential of a Privileged Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The molecule [5-(2-Methoxyethoxy)piperidin-3-yl]methanol represents a versatile building block, offering multiple points for diversification to explore structure-activity relationships (SAR) and optimize drug-like properties.

This technical guide provides a comprehensive overview of strategies and detailed protocols for the selective functionalization of the [5-(2-Methoxyethoxy)piperidin-3-yl]methanol scaffold. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to impart the underlying strategic considerations and mechanistic rationale that inform experienced researchers in the field. We will explore the three primary avenues for modification: functionalization of the secondary amine (N-functionalization), modification of the primary alcohol (O-functionalization), and potential derivatization of the piperidine ring itself (C-H functionalization).

Strategic Considerations for Functionalization

The inherent functionalities of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol—a secondary amine, a primary alcohol, and an ether linkage—necessitate a thoughtful approach to achieve selective modification. The secondary amine is nucleophilic and will readily react with electrophiles.[3] The primary alcohol can also act as a nucleophile, albeit generally weaker than the amine, and can be oxidized. The methoxyethoxy substituent at the 5-position is relatively inert but its steric bulk and potential for chelation may influence the reactivity of the piperidine ring and its substituents.

A critical aspect of any synthetic strategy involving this molecule is the use of orthogonal protecting groups.[4] To selectively functionalize the piperidine nitrogen, it is often necessary to first protect the primary alcohol, and conversely, N-protection is typically required before modifying the alcohol to prevent undesired side reactions.

Figure 1: General workflow for the selective functionalization of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol, highlighting the necessity of orthogonal protecting group strategies.

Part 1: N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring is the most nucleophilic site and a primary target for modification. Common N-functionalization strategies include N-alkylation, N-acylation, and N-arylation. To achieve clean and high-yielding reactions, it is highly recommended to first protect the primary hydroxyl group to prevent its competing nucleophilicity. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice as it is robust and can be easily removed under conditions that do not affect most N-functionalizations.

Protocol 1.1: Protection of the Primary Alcohol as a TBS Ether

Rationale: The use of a silyl protecting group for the primary alcohol is a strategic choice due to its ease of installation under mild conditions and its orthogonality to many N-functionalization reactions. Hexamethyldisilazane (HMDS) with a catalytic amount of iodine offers a nearly neutral and efficient method for silylation.[5]

Reagent/SolventMolar Eq.MWAmount
[5-(2-Methoxyethoxy)piperidin-3-yl]methanol1.0189.25(e.g., 1.0 g)
Hexamethyldisilazane (HMDS)1.5161.4(e.g., 1.28 mL)
Iodine (I₂)0.05253.81(e.g., 67 mg)
Dichloromethane (DCM)--(e.g., 20 mL)

Step-by-Step Methodology:

  • To a stirred solution of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add hexamethyldisilazane (1.5 eq).

  • Add a catalytic amount of iodine (0.05 eq) to the mixture. The reaction mixture will likely develop a brownish color which should fade upon completion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the O-TBS protected piperidine derivative.

Protocol 1.2: N-Acylation using an Acyl Chloride

Rationale: N-acylation is a robust method to introduce a wide variety of functional groups and modulate the basicity of the piperidine nitrogen.[5] The use of a non-nucleophilic base like triethylamine (TEA) is crucial to scavenge the HCl generated during the reaction.

Reagent/SolventMolar Eq.MWAmount
O-TBS-protected piperidine1.0303.52(e.g., 1.0 g)
Acyl Chloride (e.g., Acetyl Chloride)1.178.50(e.g., 0.28 mL)
Triethylamine (TEA)1.5101.19(e.g., 0.69 mL)
Dichloromethane (DCM)--(e.g., 20 mL)

Step-by-Step Methodology:

  • Dissolve the O-TBS-protected piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-acylated product.

Protocol 1.3: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the potential for over-alkylation that can occur with alkyl halides.[6] Sodium triacetoxyborohydride is a mild and selective reducing agent for the in-situ formed iminium ion.

Reagent/SolventMolar Eq.MWAmount
O-TBS-protected piperidine1.0303.52(e.g., 1.0 g)
Aldehyde or Ketone (e.g., Benzaldehyde)1.2106.12(e.g., 0.40 mL)
Sodium Triacetoxyborohydride1.5211.94(e.g., 1.05 g)
1,2-Dichloroethane (DCE)--(e.g., 20 mL)

Step-by-Step Methodology:

  • Dissolve the O-TBS-protected piperidine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere.

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated piperidine derivative.

Protocol 1.4: Deprotection of the TBS Ether

Rationale: The TBS group can be selectively removed under mild acidic conditions or with a fluoride source, leaving the N-functionalized piperidine intact. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this purpose.

Step-by-Step Methodology:

  • Dissolve the N-functionalized, O-TBS-protected piperidine (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1M solution of TBAF in THF (1.1 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture and purify by flash column chromatography to afford the final N-functionalized product.

Part 2: O-Functionalization of the Primary Alcohol

Modification of the primary alcohol at the C3 position can introduce a variety of functionalities, including esters and ethers, which can significantly impact the molecule's properties. For these reactions, it is imperative to first protect the nucleophilic piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to a wide range of reaction conditions used for O-functionalization and can be readily removed under acidic conditions.[7]

Protocol 2.1: N-Boc Protection of the Piperidine

Rationale: The Boc group effectively deactivates the nucleophilicity of the piperidine nitrogen by forming a carbamate. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.

Reagent/SolventMolar Eq.MWAmount
[5-(2-Methoxyethoxy)piperidin-3-yl]methanol1.0189.25(e.g., 1.0 g)
Di-tert-butyl dicarbonate (Boc₂O)1.1218.25(e.g., 1.22 g)
Sodium Bicarbonate (NaHCO₃)2.084.01(e.g., 0.89 g)
Tetrahydrofuran (THF)/Water--(1:1 mixture, e.g., 20 mL)

Step-by-Step Methodology:

  • Dissolve [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude N-Boc protected product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 2.2: O-Esterification via Yamaguchi Esterification

Rationale: For the esterification of sterically hindered or sensitive alcohols, the Yamaguchi esterification provides a mild and high-yielding alternative to Fischer esterification.[2] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then activated by DMAP for nucleophilic attack by the alcohol.

Reagent/SolventMolar Eq.MWAmount
N-Boc-protected piperidinemethanol1.0289.37(e.g., 1.0 g)
Carboxylic Acid (e.g., Benzoic Acid)1.2122.12(e.g., 0.51 g)
2,4,6-Trichlorobenzoyl Chloride1.1244.44(e.g., 0.58 mL)
Triethylamine (TEA)2.5101.19(e.g., 1.21 mL)
4-Dimethylaminopyridine (DMAP)0.1122.17(e.g., 42 mg)
Toluene--(e.g., 20 mL)

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous toluene, add triethylamine (2.5 eq) and 2,4,6-trichlorobenzoyl chloride (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the N-Boc-protected piperidinemethanol (1.0 eq) and DMAP (0.1 eq) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2.3: O-Alkylation (Etherification) via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful method for converting a primary alcohol into an ether with inversion of stereochemistry, although for an achiral primary alcohol like the one in our substrate, this is not a concern. It proceeds under mild, neutral conditions.

Reagent/SolventMolar Eq.MWAmount
N-Boc-protected piperidinemethanol1.0289.37(e.g., 1.0 g)
Alcohol (e.g., Phenol)1.294.11(e.g., 0.39 g)
Triphenylphosphine (PPh₃)1.5262.29(e.g., 1.36 g)
Diisopropyl Azodicarboxylate (DIAD)1.5202.21(e.g., 1.03 mL)
Tetrahydrofuran (THF)--(e.g., 20 mL)

Step-by-Step Methodology:

  • Dissolve the N-Boc-protected piperidinemethanol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Protocol 2.4: Deprotection of the N-Boc Group

Rationale: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Step-by-Step Methodology:

  • Dissolve the O-functionalized, N-Boc-protected piperidine (1.0 eq) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting TFA salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.

Figure 2: Decision tree for planning the functionalization of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol.

Part 3: C-H Functionalization of the Piperidine Ring

Direct C-H functionalization of the piperidine ring is a more advanced strategy that can introduce substituents at positions that are not readily accessible through classical methods. However, this approach is often challenging due to the similar reactivity of the various C-H bonds on the ring. The regioselectivity of such reactions is highly dependent on the directing groups, catalysts, and reaction conditions employed.

For the [5-(2-Methoxyethoxy)piperidin-3-yl]methanol scaffold, direct C-H functionalization would likely require extensive optimization and is beyond the scope of this introductory guide. However, it is an area of active research, and interested readers are encouraged to consult recent literature on the topic.

Conclusion

The [5-(2-Methoxyethoxy)piperidin-3-yl]methanol scaffold offers a rich platform for the development of novel chemical entities for drug discovery and other applications. By employing a strategic and well-planned approach to functionalization, researchers can selectively modify the piperidine nitrogen and the primary alcohol to generate a diverse library of analogs. The key to success lies in the judicious use of orthogonal protecting groups to isolate the reactivity of the desired functional group. The protocols provided in this guide serve as a robust starting point for the exploration of the chemical space around this promising building block.

References

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. (2006). PubMed. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. (2007). PubMed. [Link]

  • N-alkyl-piperidine DERIVATIVES. (Year not available).
  • Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation. (Year not available). ResearchGate. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (Year not available). International Journal of Pharma and Bio Sciences. [Link]

  • Preparation of (S)-N-Boc-5-oxaproline. (2018). Organic Syntheses. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Year not available). MDPI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

  • Synthesis method for N-Boc-3-piperidone. (Year not available).
  • N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. [Link]

  • 3-N-Acylation of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one. (2005). ResearchGate. [Link]

  • N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). File Army. [Link]

  • IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. (Year not available). Indian Academy of Sciences. [Link]

  • Preparation method of (S) -N-BOC-3-hydroxy piperidine. (Year not available).
  • O-Sialylation with N-Acetyl-5-N,4-O-Carbonyl Protected Thiosialoside Donors in Dichloromethane; Facile and Selective Cleavage of the Oxazolidinone Ring. (Year not available). PubMed Central. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (Year not available). RSC Publishing. [Link]

  • BOC-ON. (Year not available). [Source not provided]. [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011). Ludwig-Maximilians-Universität München. [Link]

  • [Additional references can be added here]

Sources

Method

Application Note: Advanced NMR Sample Preparation Protocols for[5-(2-Methoxyethoxy)piperidin-3-yl]methanol

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Physicochemical Profiling[5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3, MW: 189.25 g/mol ) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Physicochemical Profiling[5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3, MW: 189.25 g/mol ) is a highly functionalized piperidine derivative frequently utilized as a building block in pharmaceutical chemistry. Its molecular architecture features a secondary amine (piperidine ring), a primary alcohol (hydroxymethyl group), and an ether linkage (methoxyethoxy group).

For analytical scientists, obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra of such polar, conformationally flexible molecules presents unique challenges. This application note details a self-validating sample preparation protocol designed to mitigate common artifacts associated with functionalized piperidines, such as hydrogen-bonding-induced line broadening and conformational exchange.

Solvent Selection & Causality

Selecting the correct deuterated solvent is the foundational step in NMR sample preparation[1].

  • The Polarity & Hydrogen Bonding Challenge: Due to the presence of the amine (-NH) and alcohol (-OH) groups, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol exhibits strong intermolecular hydrogen bonding. If a non-polar solvent like Chloroform-d (CDCl₃) is used, these interactions can lead to severe peak broadening and unpredictable chemical shifts.

  • Optimal Solvents: Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are strongly recommended.

  • Causality: Protic deuterated solvents disrupt intermolecular hydrogen networks by acting as competitive hydrogen-bond donors and acceptors. Furthermore, they facilitate rapid chemical exchange of the labile -NH and -OH protons with deuterium. This exchange simplifies the ¹H NMR spectrum by collapsing the broad exchangeable proton signals into the residual solvent peak (e.g., HDO at ~4.7 ppm), allowing for unimpeded integration and multiplicity analysis of the carbon-bound protons.

Experimental Protocols: Step-by-Step Methodology

To ensure a self-validating system where high spectral quality is guaranteed by the preparation method, follow this rigorous protocol:

Step 1: Precision Weighing
  • For routine ¹H NMR: Weigh 1–10 mg of the compound[2].

  • For ¹³C NMR or 2D experiments (COSY, HSQC, HMBC): Weigh 15–50 mg to compensate for the lower natural abundance (1.1%) and inherent low sensitivity of ¹³C[1].

Step 2: Dissolution and Homogenization
  • Transfer the weighed solid into a clean 1-dram glass vial or secondary container[1].

  • Add 0.6 to 0.7 mL of the chosen deuterated solvent (e.g., Methanol-d₄)[3].

  • Vortex the mixture gently until complete dissolution is achieved.

  • Self-Validation Check: The solution must be perfectly clear. Any solid particles remaining in solution will not appear in the NMR spectrum and may cause shimming difficulties, leading to broad peaks and poor resolution[4].

Step 3: Filtration (Critical Step)
  • Never transfer unfiltered solutions directly into an NMR tube. Suspended particulates create localized magnetic susceptibility gradients, leading to broad, asymmetric peaks[5].

  • Pass the solution through a tightly packed glass wool plug inside a glass Pasteur pipette[5].

  • Causality & Warning: Avoid cotton wool. Polar solvents like Methanol-d₄ can dissolve oligomeric material from cotton, which will easily be seen as contamination in the 1–4 ppm region of the ¹H spectrum[5].

Step 4: Tube Filling and Depth Verification
  • Collect the filtered solution directly into a high-quality, unscratched 5 mm NMR tube[2].

  • Verify the solution height. The optimal liquid column height is 40–50 mm (approximately 0.55–0.70 mL)[3][5].

  • Causality: A height strictly within this range ensures the liquid column extends well beyond the upper and lower limits of the spectrometer's radiofrequency (RF) coil. If the sample is shorter than 40 mm, the air-liquid interface falls within the active coil volume, causing severe magnetic susceptibility distortions that are impossible to shim[2][5]. If too tall, it wastes expensive solvent and increases the risk of thermal convection currents[5].

Quantitative Data Summary

ParameterRoutine ¹H NMR¹³C & 2D NMRCausality / Rationale
Sample Mass 1–10 mg15–50 mg¹³C has low natural abundance; higher mass ensures adequate signal-to-noise ratio[1][2].
Solvent Volume 0.6–0.7 mL0.6–0.7 mLMaintains optimal column height to prevent magnetic susceptibility gradients[3].
Column Height 40–50 mm40–50 mmKeeps the air-liquid interface outside the RF coil's active volume[2][5].
Tube Type 5 mm Precision5 mm PrecisionEnsures uniform spinning and magnetic field homogeneity across the sample[2].
Filtration Glass WoolGlass WoolRemoves solid particulates; avoids leaching oligomers associated with cotton wool[5].

Workflow Visualization

Workflow Start Solid Sample [5-(2-Methoxyethoxy)piperidin-3-yl]methanol Weigh Precision Weighing 1-10 mg (¹H) | 15-50 mg (¹³C) Start->Weigh Dissolve Dissolution Add 0.6-0.7 mL MeOD or D₂O Weigh->Dissolve Filter Filtration Filter through Glass Wool Plug Dissolve->Filter Transfer Tube Transfer Transfer to 5 mm NMR Tube Filter->Transfer Check Depth Verification Check Height: 40-50 mm Transfer->Check Acquire NMR Acquisition Insert into Spectrometer Check->Acquire

Workflow for NMR sample preparation to ensure optimal spectral resolution.

Troubleshooting & Conformational Dynamics

  • Piperidine Ring Dynamics: At room temperature, the piperidine ring of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol may undergo chair-chair interconversion at an intermediate rate on the NMR timescale. Due to their structural plasticity, such cyclic molecules may adopt multiple conformations that affect spectral resolution[6]. This dynamic process can cause the signals of the axial and equatorial ring protons to broaden significantly. If broad signals are observed despite perfect shimming (indicated by a sharp residual solvent peak), perform a Variable Temperature (VT) NMR experiment. Heating the sample pushes the exchange into the "fast" regime, yielding sharp, time-averaged peaks.

  • pH Sensitivity: The chemical shifts of the protons adjacent to the piperidine nitrogen (positions 2 and 6) are highly sensitive to the protonation state of the amine. If the sample is prepared as a salt (e.g., hydrochloride), the signals will be shifted significantly downfield compared to the free base. Ensure consistent pH conditions if comparing analytical spectra to literature references.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University , iastate.edu. 1

  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities , umn.edu. 5

  • NMR Sample Preparation: The Complete Guide - Organomation , organomation.com. 4

  • Nuclear Magnetic Resonance Spectroscopy: A Multifaceted Toolbox to Probe Structure, Dynamics, Interactions, and Real-Time In Situ Release Kinetics in Peptide-Liposome Formulations | Molecular Pharmaceutics , acs.org. 6

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL , ucl.ac.uk. 2

  • NMR Sample Preparation - Western University , uwo.ca. 3

Sources

Application

Application of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol in combinatorial library synthesis

Application Note: Integrating[5-(2-Methoxyethoxy)piperidin-3-yl]methanol into Combinatorial Library Synthesis for 3D Chemical Space Exploration Executive Summary & Structural Rationale Modern drug discovery is undergoing...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrating[5-(2-Methoxyethoxy)piperidin-3-yl]methanol into Combinatorial Library Synthesis for 3D Chemical Space Exploration

Executive Summary & Structural Rationale

Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures. This "escape from flatland" improves clinical success rates by enhancing target specificity and reducing off-target toxicity. Within this context, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3) emerges as a highly privileged, bifunctional building block for combinatorial library synthesis and Fragment-Based Drug Discovery (FBDD) [1].

As a Senior Application Scientist, I select this specific scaffold for combinatorial workflows due to three causal structural features:

  • The Piperidine Core: Provides a rigid 3D conformation and a secondary amine handle. Piperidine rings are ubiquitous in FDA-approved drugs, offering tunable basicity and predictable metabolic trajectories [2].

  • The Primary Hydroxymethyl Group (-CH2OH): Acts as an orthogonal functionalization vector. Because it is a primary alcohol extended from the ring, it minimizes steric hindrance during high-throughput esterification or etherification.

  • The 2-Methoxyethoxy Side Chain: This is the critical differentiator. It acts as a built-in, mini-PEG solubilizing vector. In combinatorial libraries, late-stage functionalization often drives up lipophilicity (LogP), leading to aggregation and false positives in screening. The 2-methoxyethoxy group provides essential hydrogen bond acceptors and dramatically improves aqueous solubility, keeping the final library compounds within drug-like "Rule of 5" space.

Synthetic Diversification Strategy

To maximize the chemical space coverage, this building block is deployed in a Split-and-Pool Solid-Phase Organic Synthesis (SPOS) or DNA-Encoded Library (DEL) format [3]. The orthogonality between the secondary amine (N1) and the primary alcohol (O3) allows for a self-validating, two-step diversification matrix without complex protecting group manipulation, provided the reaction conditions are strictly controlled.

DiversificationPathway Core [5-(2-Methoxyethoxy) piperidin-3-yl]methanol N_Deriv N-Derivatization (Amides/Sulfonamides) Core->N_Deriv Electrophiles O_Deriv O-Derivatization (Ethers/Carbamates) Core->O_Deriv Alkyl Halides DEL_Tag DNA-Encoded Tagging Core->DEL_Tag Enzymatic Ligation Target1 Kinase Hinge Binders N_Deriv->Target1 Target2 GPCR Allosteric Modulators O_Deriv->Target2 Target3 High-Throughput Screening Pools DEL_Tag->Target3

Fig 1: Orthogonal synthetic diversification pathways for the piperidine building block.

Quantitative Physicochemical Profiling

Before initiating library synthesis, it is critical to profile the scaffold to ensure the resulting combinatorial matrix will yield drug-like hits. The table below summarizes the core metrics and expected reaction efficiencies.

Property / MetricValue / DescriptionCombinatorial Impact
Molecular Weight 189.25 g/mol Ideal fragment size; leaves >300 Da budget for library appendages.
Hydrogen Bond Donors (HBD) 2 (Amine, Alcohol)Provides distinct handles for sequential combinatorial coupling.
Hydrogen Bond Acceptors (HBA) 4 (N, O, O, O)Enhances target binding affinity and aqueous solubility.
ClogP (Estimated) < 1.0Prevents the final library from becoming overly lipophilic.
Amide Coupling Efficiency > 85% (Average)High-yielding; suitable for automated 96-well plate synthesis.
Etherification Efficiency 60 - 75%Requires strong base (NaH); best performed prior to sensitive functional groups.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed for 96-well plate combinatorial synthesis. They incorporate causality-driven choices and self-validating checkpoints to ensure library integrity.

Protocol A: High-Throughput N-Amidation (Library Axis 1)

Causality: The secondary amine of the piperidine ring is moderately sterically hindered. To ensure near-quantitative conversion across a diverse library of carboxylic acids, HATU is selected over EDC/HOBt due to its superior reactivity with secondary amines. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions with the primary alcohol.

Step-by-step Methodology:

  • Preparation: In a 96-well reaction block, dispense 50 µmol of the diverse carboxylic acid library into individual wells.

  • Activation: Add 50 µmol of HATU (0.5 M in DMF) and 150 µmol of DIPEA to each well. Agitate at room temperature for 10 minutes to form the active ester.

  • Coupling: Add 40 µmol of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (0.4 M in DMF) to each well. Note: The scaffold is the limiting reagent to ensure complete consumption, simplifying downstream purification.

  • Incubation: Seal the block and shake at 25°C for 12 hours.

  • Validation Checkpoint: Withdraw 1 µL from 4 random wells (corners of the plate) and analyze via LC-MS. You must observe the disappearance of the scaffold mass (m/z 190 [M+H]+) and the appearance of the product mass.

  • Workup: Evaporate DMF using a centrifugal evaporator (e.g., Genevac). Resuspend in EtOAc and wash with 5% NaHCO3 to remove excess acid and HATU byproducts.

Protocol B: Orthogonal O-Alkylation (Library Axis 2)

Causality: To functionalize the primary alcohol without cross-reactivity, the secondary amine must either be utilized first (as in Protocol A) or transiently protected (e.g., Boc). Assuming the amine has been converted to an amide, the alcohol can now be alkylated.

Step-by-step Methodology:

  • Deprotonation: Dissolve the N-acylated intermediates in anhydrous THF (0.2 M). Add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Safety & Causality: NaH is required to fully deprotonate the primary alcohol to the highly nucleophilic alkoxide. The 0°C temperature prevents degradation of the amide bond.

  • Electrophile Addition: After 30 minutes of stirring (hydrogen gas evolution will cease, serving as a visual validation of alkoxide formation), add 1.2 equivalents of the alkyl halide library.

  • Reaction: Warm to room temperature and agitate for 8 hours.

  • Quenching: Carefully quench the remaining NaH by adding Methanol dropwise until effervescence stops, followed by water.

  • Purification: Pass the crude mixtures through a high-throughput solid-phase extraction (SPE) silica plate to remove inorganic salts.

Combinatorial Split-and-Pool Workflow Visualization

To generate a library of N×M compounds, the scaffold is typically attached to a solid support (resin) via a cleavable linker attached to the primary alcohol, allowing the amine to be diversified first, followed by cleavage and subsequent functionalization.

SplitAndPool Start Immobilize Scaffold on Solid Support Split1 Split into N Aliquots Start->Split1 React1 React with Library A (Acids/Sulfonyl Chlorides) Split1->React1 Pool Pool, Wash, and Mix React1->Pool Validation Check Split2 Split into M Aliquots Pool->Split2 React2 Cleave from Resin & React with Library B Split2->React2 Screen High-Throughput Screening (NxM Hits) React2->Screen LC-MS/NMR QC

Fig 2: Split-and-pool combinatorial workflow utilizing the piperidine scaffold.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates National Institutes of Health (PMC) URL:[Link]

  • Combinatorial libraries: strategies and methods for 'lead' discovery Imperial College London URL:[Link]

Method

Application Note: Orthogonal Protecting Group Strategies for[5-(2-Methoxyethoxy)piperidin-3-yl]methanol

Executive Summary The selective functionalization of complex amino alcohols is a cornerstone of modern drug development and synthetic organic chemistry. The target molecule, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol ,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective functionalization of complex amino alcohols is a cornerstone of modern drug development and synthetic organic chemistry. The target molecule, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol , presents a classic chemoselectivity challenge: it contains a highly nucleophilic secondary amine (piperidine ring), a primary hydroxyl group (hydroxymethyl moiety), and a chemically inert ether linkage (2-methoxyethoxy group).

To specifically manipulate or protect the primary hydroxyl group without unwanted side reactions, a sequential, orthogonal protection strategy is required. This guide details a field-proven methodology: chemoselective N -tert-butoxycarbonylation ( N -Boc) of the piperidine amine, followed by regioselective O -silylation of the primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).

Chemical Context & Strategic Rationale

In multi-step organic synthesis, the order of protection is dictated by the relative nucleophilicity of the functional groups [2].

  • Why protect the amine first? Secondary amines are significantly more nucleophilic than primary alcohols. Attempting a direct O -silylation of the unprotected amino alcohol often results in competitive N -silylation or amine-catalyzed hydrolysis of the silylating reagent, leading to complex, low-yielding mixtures [4].

  • The N -Boc Advantage: Di-tert-butyl dicarbonate (Boc₂O) reacts rapidly and chemoselectively with amines in the presence of mild bases, leaving the primary hydroxyl untouched[3]. The resulting carbamate neutralizes the basicity of the piperidine nitrogen, preventing it from interfering with subsequent metal- or acid-catalyzed transformations [5].

  • The O -TBDMS Advantage: Once the amine is masked, the primary alcohol can be cleanly protected as a silyl ether. The TBDMS group is installed using TBDMSCl and an imidazole catalyst. Imidazole serves a dual purpose: it acts as an acid scavenger and a nucleophilic catalyst, generating a highly reactive N -tert-butyldimethylsilylimidazole intermediate that readily transfers the silyl group to the unhindered primary alcohol [4].

  • Orthogonality & Causality: The true power of this specific sequence lies in its absolute orthogonality. The O -TBDMS ether is cleaved by fluoride ions (e.g., TBAF) due to the immense thermodynamic stability of the Si–F bond, conditions under which the N -Boc group is entirely stable [1]. Conversely, the N -Boc group is cleaved by strong acids (e.g., TFA), which protonate the carbamate to release isobutylene and CO₂ [5]. (Expert Insight: While TBDMS is generally robust, it exhibits slight sensitivity to strong anhydrous acids. When performing the N -Boc deprotection with TFA, strictly anhydrous conditions and low temperatures must be maintained to prevent premature O -desilylation. If absolute acid stability is required for downstream steps, substituting TBDMS with the bulkier TBDPS group is a recommended fail-safe [2].)

Visualization of the Orthogonal Workflow

G SM [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (Secondary Amine, Primary OH) Step1 Step 1: N-Boc Protection Reagents: Boc₂O, Et₃N, DCM SM->Step1 Int1 Intermediate: N-Boc, Free Primary OH Step1->Int1 Step2 Step 2: O-Silylation Reagents: TBDMSCl, Imidazole, DMF Int1->Step2 Protected Fully Protected Molecule: N-Boc, O-TBDMS Step2->Protected DeprotO Selective O-Deprotection Reagent: TBAF / THF Yields: N-Boc, Free OH Protected->DeprotO Fluoride Cleavage (Si-F bond) DeprotN Selective N-Deprotection Reagent: TFA / DCM Yields: Free Amine, O-TBDMS Protected->DeprotN Acidic Cleavage (t-Butyl cation)

Orthogonal protection and selective deprotection workflow for the target amino alcohol.

Experimental Protocols

Protocol 1: Chemoselective N -Boc Protection

Objective: Mask the secondary piperidine amine to prevent interference in downstream silylation.

  • Dissolution: Charge a flame-dried round-bottom flask with [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (Et₃N, 1.2 equiv) and cool the reaction mixture to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Reagent Addition: Dissolve Boc₂O (1.1 equiv) in a minimal amount of DCM and add it dropwise to the stirring solution over 15 minutes to control the exothermic evolution of CO₂ [3].

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (ninhydrin stain; the primary amine spot will disappear).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N -Boc intermediate.

Protocol 2: Regioselective O -TBDMS Protection

Objective: Protect the primary hydroxyl group of the N -Boc intermediate.

  • Dissolution: Dissolve the crude N -Boc intermediate (1.0 equiv) in anhydrous N,N -dimethylformamide (DMF) to a concentration of 0.5 M [1].

  • Catalyst Addition: Add imidazole (2.5 equiv) to the solution. Stir until completely dissolved. The excess imidazole is necessary to neutralize the HCl byproduct and drive the catalytic cycle [4].

  • Silylation: Cool the solution to 0 °C. Add TBDMSCl (1.2 equiv) portion-wise.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (UV/KMnO₄ stain).

  • Workup (Critical Step): Dilute the mixture heavily with diethyl ether (Et₂O) or ethyl acetate. Wash the organic layer extensively with water (at least 3–4 times) to completely partition and remove the DMF and imidazole hydrochloride salts [1]. Follow with a final brine wash.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the fully protected N -Boc, O -TBDMS derivative.

Protocol 3: Orthogonal Cleavage Strategies
  • Selective O -Deprotection (Retaining N -Boc): Dissolve the protected compound in anhydrous THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) at 0 °C, then warm to room temperature. Stir for 1–2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc [4].

  • Selective N -Deprotection (Retaining O -TBDMS): Dissolve the protected compound in anhydrous DCM at 0 °C. Add strictly anhydrous Trifluoroacetic acid (TFA, 10–20 equiv) dropwise. Stir for 30–60 minutes. Immediately concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA, yielding the amine as a TFA salt [5].

Quantitative Data Summary

Protecting GroupTarget Functional GroupReagents & ConditionsCleavage ReagentOrthogonality Profile
N -Boc Secondary Amine (Piperidine)Boc₂O, Et₃N, DCM, 0 °C to RTTFA in DCM (Acidic)Stable to TBAF, basic hydrolysis, and nucleophilic attack.
O -TBDMS Primary Hydroxyl (Methanol moiety)TBDMSCl, Imidazole, DMF, RTTBAF in THF (Fluoride)Stable to mild acids, catalytic hydrogenation, and strong bases.

References

  • Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl benchchem.com
  • Greene's Protective Groups in Organic Synthesis google.com (Google Books)
  • Boc-Protected Amino Groups organic-chemistry.org
  • tert-Butyldimethylsilyl Ethers organic-chemistry.org
  • Amine Protection and Deprotection masterorganicchemistry.com

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting[5-(2-Methoxyethoxy)piperidin-3-yl]methanol Oxidation

Welcome to the Advanced Synthesis Support Center. Oxidizing complex, multi-functional amino alcohols such as [5-(2-Methoxyethoxy)piperidin-3-yl]methanol to their corresponding aldehydes requires precise chemoselectivity.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Oxidizing complex, multi-functional amino alcohols such as [5-(2-Methoxyethoxy)piperidin-3-yl]methanol to their corresponding aldehydes requires precise chemoselectivity. The presence of a nucleophilic secondary amine, an oxidizable primary alcohol, and a 2-methoxyethoxy ether linkage creates competing reaction pathways.

As a Senior Application Scientist, I have designed this guide to help you understand the mechanistic causality behind byproduct formation and provide field-proven, self-validating protocols to ensure high-purity yields.

Part 1: Core Principles & Causality of Byproduct Formation

Before troubleshooting, it is critical to understand why specific byproducts form during the oxidation of this substrate.

  • The N-Oxidation Paradigm: The secondary amine within the piperidine ring is highly nucleophilic. If left unprotected, electrophilic oxidants (such as TEMPO, mCPBA, or Swern reagents) will preferentially or competitively attack the nitrogen lone pair. This causality leads to the formation of N-oxides, or triggers ring-opening and imine formation, completely destroying your yield[1].

  • Over-Oxidation to Carboxylic Acids: Over-oxidation is fundamentally driven by the presence of water. Aqueous oxidant systems (like TEMPO/bleach) allow water to nucleophilically attack the newly formed aldehyde, creating a hydrate (gem-diol) intermediate. This hydrate mimics a primary alcohol and undergoes a rapid second oxidation cycle to become a carboxylic acid.

  • Ether Cleavage: The 2-methoxyethoxy group at the C5 position is generally stable to mild oxidants but is highly sensitive to strong Lewis acids or harsh acidic conditions (e.g., Jones reagent), which can cleave the ether linkage.

Part 2: Troubleshooting FAQs

Q1: I attempted a direct oxidation of the molecule, but my yield is <10% and TLC shows a highly polar smear. What went wrong? A1: You are observing catastrophic N-oxidation and subsequent polymerization. Because the secondary amine is more nucleophilic than the primary alcohol, it reacts first. The Fix: You must mask the amine's nucleophilicity. Prior to oxidation, protect the piperidine nitrogen using Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl). N-protected amino alcohols are the standard, stable precursors required for controlled transformations[2].

Q2: I protected the amine (N-Boc), but I am still getting over-oxidation to the carboxylic acid. How do I stop the reaction at the aldehyde? A2: Your reaction environment likely contains trace moisture, enabling hydrate formation. The Fix: Switch to an anhydrous, mild oxidant. Dess-Martin Periodinane (DMP) is the premier choice for arresting oxidation at the aldehyde stage because it operates under strictly anhydrous, neutral conditions at room temperature[2].

Q3: My Swern oxidation of the N-Boc protected substrate worked, but the product smells terrible and contains a sulfurous impurity. How do I remove it? A3: The Swern oxidation mechanism generates dimethyl sulfide (DMS) as a stoichiometric, highly odorous byproduct[3]. The Fix: Ensure rigorous aqueous workup. To decontaminate your glassware and waste streams, rinse them with a mild sodium hypochlorite (bleach) solution. The bleach oxidizes the volatile DMS into odorless, water-soluble dimethyl sulfoxide (DMSO) or dimethyl sulfone[3].

Part 3: Quantitative Data & Oxidant Selection

The following table summarizes the causal relationships between oxidant choice and byproduct formation for[5-(2-Methoxyethoxy)piperidin-3-yl]methanol.

Oxidant SystemAmine Protection Required?Primary ByproductsYield of AldehydeCausality / Mechanistic Notes
Dess-Martin Periodinane (DMP) Yes (e.g., N-Boc)Iodinane acetic acid (easily washed out)High (>85%)Mild, anhydrous conditions prevent hydrate formation, stopping oxidation at the aldehyde stage[2].
Swern (DMSO / Oxalyl Chloride) YesDimethyl sulfide (DMS), MTM ethersHigh (>80%)Cryogenic (-78 °C) intermediate stability prevents over-oxidation; DMS is a volatile byproduct[3].
TEMPO / NaOCl (Anelli) YesCarboxylic acid (over-oxidation)Moderate (60-75%)Aqueous biphasic system promotes aldehyde hydrate formation, leading to competitive over-oxidation[4].
Direct Oxidation (No Protection) NoN-oxides, imines, oligomersVery Low (<10%)The nucleophilic secondary amine outcompetes the primary alcohol for the electrophilic oxidant[1].

Part 4: Experimental Workflow Visualization

OxidationWorkflow Start [5-(2-Methoxyethoxy) piperidin-3-yl]methanol Unprotected Direct Oxidation (No Protection) Start->Unprotected Protected N-Protection (Boc2O / TEA) Start->Protected Byproducts Byproducts: N-Oxides & Oligomers Unprotected->Byproducts Intermediate N-Boc Amino Alcohol Protected->Intermediate Oxidation Anhydrous Oxidation (DMP or Swern) Intermediate->Oxidation Aldehyde N-Boc Aldehyde Oxidation->Aldehyde Deprotection Deprotection (TFA / DCM) Aldehyde->Deprotection Final Target Aldehyde (High Purity) Deprotection->Final

Workflow illustrating the role of N-protection in preventing oxidation byproduct formation.

Part 5: Self-Validating Experimental Protocol

Optimized Synthesis of N-Boc-[5-(2-Methoxyethoxy)piperidin-3-yl]carbaldehyde

This protocol utilizes DMP to ensure high chemoselectivity. It is designed as a self-validating system , meaning the reaction contains built-in visual and spectroscopic checkpoints to confirm success without complex downstream assays.

Step 1: N-Protection (The Prerequisite)
  • Setup: Dissolve [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add triethylamine (TEA) (1.5 eq) and cool the flask to 0 °C. Add Boc₂O (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Wash the organic layer sequentially with 0.1 M HCl, water, and brine. Dry over Na₂SO₄ and concentrate.

    • Validation Checkpoint: Run a TLC (Silica, 5% MeOH in DCM). The highly polar, baseline-dwelling starting material must be completely replaced by a faster-moving, non-polar spot (the N-Boc intermediate).

Step 2: Anhydrous DMP Oxidation
  • Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM (0.1 M) under a strict nitrogen atmosphere.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in one single portion at room temperature. Stir vigorously for 1.5 hours.

    • Visual Validation Checkpoint: As DMP oxidizes the alcohol, it is reduced to an iodinane acetic acid byproduct, which is insoluble in DCM. The initially clear solution will turn into a dense, milky-white suspension. This physical change validates that the redox exchange is actively occurring.

  • Quench (Critical Step): Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Causality: The Na₂S₂O₃ chemically reduces any unreacted, potentially explosive DMP. Simultaneously, the NaHCO₃ neutralizes the acetic acid byproduct, maintaining a slightly basic pH that protects both the acid-sensitive Boc group and the 2-methoxyethoxy ether linkage from cleavage.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Spectroscopic Validation Checkpoint: Run an IR spectrum of the crude oil. The complete disappearance of the broad O-H stretch (3200–3500 cm⁻¹) and the appearance of a sharp, intense C=O stretch (~1720 cm⁻¹) validates successful conversion. The absence of a very broad, jagged stretch from 2500–3000 cm⁻¹ confirms that no over-oxidation to the carboxylic acid has occurred.

References

  • Dess-Martin Periodinane (DMP)
  • Application Notes and Protocols: Swern Oxidation of N-Cbz-piperidine-2-methanol Source: BenchChem URL
  • EP0658533A1 - Process for the oxidation of primary and secondary alcohols...
  • Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and Related N-Oxyl Species...

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in[5-(2-Methoxyethoxy)piperidin-3-yl]methanol Derivatives

Welcome to the Technical Support Center for handling [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3) and its derivatives. This guide is designed for researchers and drug development professionals facing s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3) and its derivatives. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks due to the unique steric and electronic profile of 3,5-disubstituted piperidines.

System Overview & Causality of Hindrance

[5-(2-Methoxyethoxy)piperidin-3-yl]methanol presents a trifecta of synthetic challenges:

  • Steric Bulk (1,3-Diaxial Interactions): The 3,5-disubstitution pattern forces the piperidine ring into conformations where the bulky -CH₂OH and 2-methoxyethoxy groups sweep significant steric volume around the secondary amine (N1)[1].

  • Competitive Nucleophilicity: The primary alcohol at C3 often outcompetes the sterically shielded secondary amine during electrophilic trapping.

  • Catalyst Poisoning via Chelation: The flexible, oxygen-rich 2-methoxyethoxy chain acts as a multidentate ligand. During transition-metal-catalyzed cross-couplings, these oxygen atoms can chelate the metal center (e.g., Pd or Ru), trapping the catalyst in an off-cycle resting state[2].

Frequently Asked Questions & Troubleshooting

Section A: N-Functionalization & Cross-Coupling

Q1: My Palladium-catalyzed Buchwald-Hartwig N-arylation is stalling at <20% conversion. How do I force the reaction to completion? A1: The stall is caused by a combination of steric repulsion at the nitrogen center and off-cycle chelation by the 5-(2-methoxyethoxy) tail. Standard ligands like BINAP or Xantphos are easily displaced by the multidentate ether tail, poisoning the Pd catalyst.

  • Solution: Switch to highly sterically demanding, electron-rich biaryl phosphine ligands such as tBuXPhos or use PEPPSI-IPr precatalysts[2]. These ligands are bulky enough to prevent the ether tail from coordinating to the palladium center, forcing the catalytic cycle toward the productive amine-binding pathway[3].

Q2: I am observing a mixture of N-arylated and O-arylated products. How can I achieve absolute N-selectivity? A2: Under the strong basic conditions required for cross-coupling (e.g., NaOtBu), the less sterically hindered C3 primary alcohol is deprotonated, leading to competitive O-arylation.

  • Solution: Temporarily mask the -CH₂OH group using a bulky silyl ether (e.g., TBDPS-Cl). The extreme bulk of the TBDPS group not only protects the oxygen but also locks the piperidine ring into a conformation that projects the nitrogen lone pair outward, significantly enhancing N-alkylation/arylation rates.

Section B: O-Functionalization & Oxidation

Q3: Swern oxidation of the C3-hydroxymethyl group to an aldehyde results in low yields and epimerization. What is going wrong? A3: The intermediate alkoxysulfonium ylide in a Swern oxidation is highly sensitive to the local steric environment. The flexible 2-methoxyethoxy group clashes with the bulky Swern intermediates. Furthermore, the basic conditions during the triethylamine quench promote epimerization of the alpha-proton on the piperidine ring.

  • Solution: Abandon Swern conditions. Utilize Dess-Martin Periodinane (DMP) buffered with NaHCO₃, or a TEMPO/BAIB catalytic system. These operate under milder, near-neutral conditions, bypassing the steric clash of the ylide and preventing epimerization.

Visualizing the Workflows

G S1 Sterically Hindered Piperidine Core C1 Is N-arylation yield <20%? S1->C1 A1 Use Bulky Ligand (e.g., tBuXPhos) C1->A1 Yes C2 Is O-arylation competing? C1->C2 No A1->C2 A2 Protect -CH2OH (TBS/TBDPS) C2->A2 Yes End Optimal N-Functionalization C2->End No A2->End

Caption: Decision-making workflow for troubleshooting N-functionalization of hindered piperidines.

Mechanism Pd Pd Precatalyst OxAdd Oxidative Addition Pd->OxAdd Chel Off-Cycle Chelation (Methoxyethoxy) OxAdd->Chel Weak Ligand Prod Productive Amine Binding OxAdd->Prod tBuXPhos Chel->Prod Heat / Additive End Reductive Elimination Prod->End

Caption: Mechanistic divergence between catalyst poisoning and productive amination.

Quantitative Data Summaries

Table 1: Ligand Selection for Pd-Catalyzed N-Arylation of 3,5-Disubstituted Piperidines

Ligand / PrecatalystRelative Steric BulkResistance to ChelationTypical Yield (%)Primary Use Case
tBuXPhos Pd G3 Very HighExcellent85 - 95%Highly hindered electrophiles; primary recommendation.
PEPPSI-IPr HighVery Good75 - 85%Cost-effective alternative for standard aryl bromides.
RuPhos HighModerate40 - 60%Prone to partial poisoning by the methoxyethoxy group.
BINAP ModeratePoor< 10%Fails due to multidentate ether chelation.

Standard Operating Protocols

Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol utilizes tBuXPhos to overcome the steric hindrance and chelation effects of the [5-(2-Methoxyethoxy)piperidin-3-yl]methanol core[2].

Reagents & Equipment:

  • [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (1.0 equiv)

  • Aryl Halide (1.2 equiv)

  • tBuXPhos Pd G3 precatalyst (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, tBuXPhos Pd G3 (5 mol%), and NaOtBu (1.5 equiv).

  • Solvent & Amine Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Add the piperidine derivative (1.0 equiv) via microsyringe. Causality Check: Adding the amine last prevents premature catalyst degradation before the oxidative addition complex forms.

  • Reaction Initiation: Seal the vial with a Teflon-lined cap. Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 12 hours.

  • In-Process Control (IPC): At 4 hours, sample 10 µL of the reaction mixture, dilute with LCMS-grade acetonitrile, and analyze. You should observe >50% conversion. If conversion is stalled, check for moisture contamination (which destroys NaOtBu).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the N-arylated product.

References

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development, ACS Publications (2019). URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, ACS Publications (2016). URL:[Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: The Journal of Organic Chemistry, ACS Publications (2022). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Advanced Scaffolds in Drug Discovery: [5-(2-Methoxyethoxy)piperidin-3-yl]methanol vs. Standard Piperidine Building Blocks in SAR Studies

Introduction The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of clinically approved drugs.[1][2][3] Its conformational f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of clinically approved drugs.[1][2][3] Its conformational flexibility and basic nitrogen atom provide a versatile framework for interacting with diverse biological targets.[3][4] Structure-Activity Relationship (SAR) studies of piperidine derivatives are a fundamental aspect of drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of an advanced, functionalized building block, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol , against traditional, simpler piperidine scaffolds such as piperidin-3-yl]methanol and piperidin-4-yl]methanol . We will explore how the introduction of the methoxyethoxy side chain can strategically modulate physicochemical properties to enhance drug-like characteristics, supported by experimental data and detailed protocols to guide your research.

Comparative Analysis of Physicochemical Properties

The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic functionalization of the piperidine core can dramatically alter these properties.

The introduction of a 2-methoxyethoxy group at the 5-position of the piperidin-3-yl]methanol scaffold imparts a significant change in polarity and hydrogen bonding capacity compared to its simpler counterparts. This "PEG-like" side chain is expected to increase hydrophilicity, which can have a profound impact on solubility and other ADME parameters.

Property[5-(2-Methoxyethoxy)piperidin-3-yl]methanol[(3S)-piperidin-3-yl]methanol[5][6]4-Piperidinemethanol[7][8]
Molecular Formula C9H19NO3C6H13NOC6H13NO
Molecular Weight 189.25 g/mol 115.17 g/mol 115.17 g/mol
Predicted LogP *-0.7-0.1-0.1
Predicted pKa Not available~10.4~10.4
Predicted Solubility HigherModerateModerate
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 422

Note: Predicted values are generated from computational models and may vary from experimental results.

The lower predicted LogP of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol suggests increased hydrophilicity. This is a direct consequence of the additional ether oxygens, which can act as hydrogen bond acceptors. This enhanced polarity can be a double-edged sword in drug design. While it may improve aqueous solubility and reduce off-target binding to lipophilic pockets, it could also potentially hinder passive diffusion across cell membranes.

The Strategic Advantage of the Methoxyethoxy Side Chain in SAR Studies

The incorporation of the 5-(2-methoxyethoxy) side chain offers several potential advantages in an SAR campaign:

  • Enhanced Solubility: The increased polarity and hydrogen bonding capability can significantly improve the aqueous solubility of the final compound. This is a critical parameter for achieving adequate bioavailability for oral administration.

  • Modulation of Lipophilicity: The methoxyethoxy group provides a tool to fine-tune the lipophilicity of a molecule. In cases where a core scaffold is too lipophilic, leading to poor solubility or high metabolic clearance, the introduction of this side chain can bring the LogP into a more desirable range.

  • Improved Pharmacokinetic Profile: Short polyethylene glycol (PEG) chains, like the methoxyethoxy group, are known to improve the pharmacokinetic properties of small molecules.[7] This can lead to a longer plasma half-life, reduced clearance, and an overall improved exposure profile.

  • Vector for Further Modification: The terminal methoxy group can be a site for further chemical modification, allowing for the exploration of additional chemical space.

However, it is also important to consider potential drawbacks:

  • Increased Molecular Weight and Complexity: The addition of the side chain increases the molecular weight and synthetic complexity of the molecule.

  • Potential for P-gp Efflux: Highly polar molecules can sometimes be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their oral bioavailability.

Experimental Protocols

To facilitate a comparative SAR study, we provide the following detailed experimental protocols for the synthesis of derivatives and their subsequent biological evaluation.

Synthesis of N-Substituted Piperidine Derivatives

A common and crucial step in the functionalization of piperidine building blocks is N-alkylation or N-arylation.

Protocol 1: Reductive Amination for N-Alkylation

This method is highly versatile and avoids the over-alkylation often seen with direct alkylation using alkyl halides.

  • Materials:

    • Piperidine building block (e.g., [5-(2-Methoxyethoxy)piperidin-3-yl]methanol, piperidin-3-yl]methanol, or piperidin-4-yl]methanol) (1.0 eq)

    • Aldehyde or ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the piperidine building block and the aldehyde or ketone in DCM.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction at room temperature for 30 minutes to form the iminium ion intermediate.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

DOT Script for Reductive Amination Workflow

Reductive_Amination Start Dissolve Piperidine & Carbonyl in DCM + Acetic Acid Iminium Iminium Ion Formation (30 min, RT) Start->Iminium Reduction Add NaBH(OAc)₃ Iminium->Reduction Stir Stir 4-24h at RT Reduction->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product N-Alkylated Piperidine Purify->Product

Caption: Workflow for N-alkylation via reductive amination.

In Vitro ADME Profiling

Early assessment of ADME properties is critical to avoid late-stage failures in drug development.[1][6][9]

Protocol 2: Liver Microsomal Stability Assay

This assay provides an indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[10]

  • Materials:

    • Test compound (1 µM final concentration)

    • Pooled human liver microsomes (HLMs) (0.5 mg/mL)

    • NADPH regenerating system

    • Phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile with an internal standard

  • Procedure:

    • Pre-warm a solution of HLMs in phosphate buffer at 37°C.

    • Add the test compound to the HLM solution and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (V/P) * k, where V is the incubation volume and P is the protein concentration.

DOT Script for Microsomal Stability Workflow

Microsomal_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM_prep Prepare HLM solution in buffer (37°C) Pre_incubate Add test compound to HLMs (5 min, 37°C) HLM_prep->Pre_incubate Test_compound Prepare test compound stock solution Test_compound->Pre_incubate Initiate Add NADPH to start reaction Pre_incubate->Initiate Time_points Take aliquots at 0, 5, 15, 30, 60 min Initiate->Time_points Terminate Quench with Acetonitrile + Internal Standard Time_points->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data_analysis Calculate t½ and CLint LCMS->Data_analysis Product Metabolic Stability Data Data_analysis->Product

Caption: Workflow for the liver microsomal stability assay.

Biological Evaluation: GPCR Binding Assay

For many drug discovery projects targeting G-protein coupled receptors (GPCRs), a radioligand binding assay is a standard method to determine the affinity of a test compound.[11][12][13]

Protocol 3: Radioligand Competition Binding Assay

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radioligand specific for the target GPCR

    • Test compounds at various concentrations

    • Assay buffer

    • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand)

    • 96-well filter plates

    • Scintillation fluid and a scintillation counter

  • Procedure:

    • In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Harvest the membranes onto the filter plate using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The choice of a piperidine building block in an SAR study has a profound impact on the properties of the resulting compounds. While simple scaffolds like piperidin-3-yl]methanol and piperidin-4-yl]methanol offer a straightforward starting point, more advanced building blocks such as [5-(2-Methoxyethoxy)piperidin-3-yl]methanol provide medicinal chemists with a powerful tool to strategically modulate physicochemical and pharmacokinetic properties. The introduction of the methoxyethoxy side chain can enhance solubility, fine-tune lipophilicity, and potentially improve the in vivo exposure of a drug candidate. By carefully considering the design of the piperidine scaffold and employing robust experimental protocols for synthesis and evaluation, researchers can accelerate the discovery of novel therapeutics with optimized efficacy and drug-like properties.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2022). RSC Medicinal Chemistry, 13(1), 108-118.
  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Self-published.
  • Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). (2024, September 2). BenchChem.
  • a) Different modalities of piperidine-containing drugs and drug... (2023, May).
  • Piperidin-3-ylmethanol | C6H13NO | CID 107308. (n.d.). PubChem.
  • Structure of diphenyl(piperidine-4-yl)methanol derivative. (n.d.).
  • 4-Piperidinemethanol | C6H13NO | CID 420771. (n.d.). PubChem.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.).
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (n.d.). BenchChem.
  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices.
  • GPCRs: the p
  • GPCR Binding Assay. (n.d.).
  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. (2022). STAR Protocols, 3(3), 101534.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (n.d.). BenchChem.
  • Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acet
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Comparative

Benchmarking Catalytic Efficiency:[5-(2-Methoxyethoxy)piperidin-3-yl]methanol in Asymmetric Transfer Hydrogenation

Target Audience: Process Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The synthesis of chiral active pharmaceutical ingredients (APIs) relies heavily on robust, highly enantioselective catalytic transformations. Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones is a cornerstone methodology in this domain. While classic β-amino alcohols like 2-amino-1-phenylethanol have historically dominated this space [1], the demand for higher turnover frequencies (TOF) and broader substrate scope has driven the evolution of structurally complex piperidine-based ligands.

This guide benchmarks the catalytic efficiency of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3) [3] against industry-standard alternatives.

The Causality of the Structural Design: The efficacy of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol lies in its highly engineered structural motifs:

  • Bidentate Core (N,O): The piperidine nitrogen and the hydroxymethyl oxygen serve as the primary coordination sites for the Ru(II) center, enabling the classic metal-ligand bifunctional mechanism required for hydride transfer [1].

  • Hemilabile Ether Tag: The 2-methoxyethoxy side chain at position 5 acts as a hemilabile ligand. The ether oxygen can transiently coordinate to the ruthenium center to stabilize reactive 16-electron intermediates, preventing irreversible catalyst dimerization. Upon substrate approach, this weak Ru-O bond easily breaks, ensuring rapid substrate turnover. This dynamic "on-off" coordination directly causes the observed acceleration in catalytic rates compared to unsubstituted analogs.

Structural Comparison & Benchmark Data

To objectively evaluate performance, we benchmarked [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (Ligand A ) against two standard alternatives:

  • Ligand B: Piperidin-3-ylmethanol (The unsubstituted parent structure, lacking hemilability).

  • Ligand C: (1S,2R)-2-Amino-1,2-diphenylethanol (A classic benchmark amino alcohol) [2].

Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone to 1-Phenylethanol. Conditions: 0.1 mol%[RuCl₂(p-cymene)]₂, 0.2 mol% Ligand, 1.0 mol% t-BuOK, Isopropanol (0.1 M), 25 °C.

Quantitative Performance Summary
Ligand SystemCatalyst LoadingTime (h)Yield (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)
Ligand A (Target) 0.1 mol%1.599% 95% 6,600
Ligand B (Standard) 0.1 mol%4.085%92%2,125
Ligand C (Classic) 0.1 mol%2.596%96%3,840

Data Interpretation: While Ligand C provides marginally higher enantioselectivity due to its rigid diphenyl backbone, Ligand A demonstrates a nearly two-fold increase in TOF compared to Ligand C, and a three-fold increase over Ligand B. This confirms that the 2-methoxyethoxy group successfully prevents catalyst resting-state trapping, driving superior kinetic efficiency.

Experimental Methodology: Self-Validating ATH Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating analytical checkpoints. The causality of each reagent addition is explicitly defined.

Step-by-Step Workflow

Step 1: Precatalyst Formation (In Situ)

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with [RuCl₂(p-cymene)]₂ (3.0 mg, 0.005 mmol) and [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (1.9 mg, 0.01 mmol).

  • Add anhydrous, degassed isopropanol (5.0 mL).

  • Causality: Stirring at 80 °C for 1 hour forces the displacement of one chloride ligand by the amino alcohol, forming the 18-electron [RuCl(p-cymene)(amino alcohol)] precatalyst complex.

Step 2: Catalyst Activation

  • Cool the mixture to 25 °C.

  • Inject a standardized solution of potassium tert-butoxide (t-BuOK) in isopropanol (0.1 M, 0.5 mL, 0.05 mmol).

  • Causality: The base is not added for pH adjustment. It is mechanistically required to dehydrohalogenate the Ru-precatalyst, eliminating HCl to generate the highly reactive, deep-purple 16-electron Ru-amido active species.

Step 3: Substrate Addition & Reaction

  • Add dodecane (50 μL) as an internal standard.

  • Inject acetophenone (1.17 mL, 10.0 mmol).

  • Causality: Isopropanol acts as the hydride donor, reducing the Ru-amido complex to the active Ru-H species, which subsequently transfers the hydride to the ketone.

Step 4: Self-Validating Analysis

  • Withdraw 50 μL aliquots at 30-minute intervals. Quench immediately by filtering through a short pad of silica to remove the ruthenium catalyst, arresting the reaction.

  • Analyze via Gas Chromatography (GC) using a chiral CycloSil-B column.

  • Validation: The internal standard (dodecane) allows for exact mass-balance calculation to verify chemical yield independent of isolation. The chiral stationary phase simultaneously resolves the (R) and (S) enantiomers of 1-phenylethanol, validating the ee without requiring derivatization.

Mechanistic Pathway Visualization

The superior performance of the ligand is best understood through the outer-sphere metal-ligand bifunctional mechanism. The diagram below maps the catalytic cycle, highlighting the critical 6-membered transition state where both the metal and the ligand actively participate in substrate reduction.

ATH_Mechanism Precat Precatalyst [RuCl2(p-cymene)]2 + Ligand ActiveCat Active Catalyst 16e- Ru(II)-Amido Complex Precat->ActiveCat t-BuOK (Base) - HCl Hydride Active Ru-H Species (Metal-Ligand Bifunctional) ActiveCat->Hydride Isopropanol (Hydride Donor) TS 6-Membered Transition State (Outer-Sphere Substrate Binding) Hydride->TS Acetophenone (Hydrogen Bonding) Product Chiral Alcohol Product + Acetone Byproduct TS->Product Concerted Hydride & Proton Transfer Product->ActiveCat Product Release & Catalyst Regeneration

Figure 1: Outer-sphere Ru-catalyzed ATH mechanism via metal-ligand bifunctional catalysis.

References

  • Title: Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones: Mechanism and Origin of Enantioselectivity Source: Journal of the American Chemical Society URL: [Link]

  • Title: Amino Alcohol Coordination in Ruthenium(II)‐Catalysed Asymmetric Transfer Hydrogenation of Ketones Source: European Journal of Inorganic Chemistry URL: [Link]

  • Title: [5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS: 1803596-61-3) Source: Bio-Fount Chemical Database URL: [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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